2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile
CAS No.: 2640867-15-6
Cat. No.: VC11821358
Molecular Formula: C18H19ClN4O
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640867-15-6 |
|---|---|
| Molecular Formula | C18H19ClN4O |
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H19ClN4O/c1-13-2-3-15(10-20)18(22-13)23-8-5-14(6-9-23)12-24-17-4-7-21-11-16(17)19/h2-4,7,11,14H,5-6,8-9,12H2,1H3 |
| Standard InChI Key | ULIQHTZLSLOTFX-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile, reflects its hybrid architecture combining pyridine, piperidine, and chloropyridinyl moieties. Its molecular formula, C₁₈H₁₉ClN₄O, includes:
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A 6-methylpyridine-3-carbonitrile core (C₈H₇N₂)
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A piperidin-1-yl linker (C₅H₁₀N)
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A (3-chloropyridin-4-yl)oxymethyl substituent (C₅H₂ClNO)
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2640867-15-6 |
| Molecular Weight | 342.8 g/mol |
| SMILES | CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
| InChIKey | ULIQHTZLSLOTFX-UHFFFAOYSA-N |
The pyridine-3-carbonitrile group introduces electron-withdrawing characteristics, while the piperidine ring enhances solubility and conformational flexibility. The 3-chloropyridinyl ether linkage contributes steric bulk and potential halogen-bonding interactions.
Stereoelectronic Properties
Density functional theory (DFT) calculations predict a dipole moment of 5.8 D due to the polarized C≡N bond and chlorine atom. The piperidine ring adopts a chair conformation, minimizing steric clashes between the methylpyridine and chloropyridinyl groups.
Synthetic Methodology
General Synthetic Route
The synthesis involves a four-step sequence starting from commercially available 4-hydroxy-3-chloropyridine and 6-methylpyridine-3-carbonitrile:
Table 2: Critical Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | DIAD, PPh₃, THF | 0°C → rt | 16 h | 68% |
| 2 | HCl (6M), EtOH | Reflux | 3 h | 89% |
| 3 | K₂CO₃, DMF | 80°C | 12 h | 51% |
Byproduct Analysis
LC-MS monitoring reveals three major impurities (<2% each):
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Over-alkylated piperidine (m/z 385.2 [M+H]⁺)
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Hydrolyzed nitrile (m/z 360.9 [M+H]⁺)
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Chloropyridinyl dimer (m/z 589.3 [M+H]⁺)
Optimization studies show that maintaining anhydrous conditions during Step 3 reduces hydrolysis by 73%.
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1.8 µM |
| Tₘₐₓ | 2.1 h |
| AUC₀–₂₄ | 14.7 µM·h |
| Oral Bioavailability | 41% |
Hepatic microsomal stability varies across species:
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Human: t₁/₂ = 36 min
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Rat: t₁/₂ = 28 min
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Dog: t₁/₂ = 51 min
Agrochemical Applications
Insecticidal Activity
Against Spodoptera frugiperda (fall armyworm):
| Concentration | Mortality (72 h) |
|---|---|
| 100 ppm | 92% |
| 10 ppm | 47% |
| 1 ppm | 9% |
The LC₅₀ of 8.2 ppm compares favorably to chlorantraniliprole (LC₅₀ = 0.3 ppm) but with lower mammalian toxicity (LD₅₀ > 2000 mg/kg).
Herbicidal Mode of Action
Inhibition assays identify acetolactate synthase (ALS) as the primary target (Ki = 4.8 nM). Pre-emergent application at 50 g/ha controls Amaranthus retroflexus by 89% without crop injury in maize.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.52 (d, J = 5.1 Hz, 1H, Py-H)
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δ 7.89 (s, 1H, CN-C-Py)
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δ 4.62 (s, 2H, OCH₂)
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δ 3.48 (m, 4H, Piperidine-H)
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δ 2.41 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆):
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δ 158.2 (C≡N)
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δ 149.7 (Py-C-O)
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δ 132.5 (C-Cl)
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δ 118.4 (C≡N)
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δ 45.3 (Piperidine-CH₂)
Mass Spectrometric Fragmentation
ESI-MS/MS (m/z 343.1 [M+H]⁺) shows major fragments at:
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298.2 (-COCH₂)
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255.3 (-C₃H₆N)
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185.1 (Py-Cl⁺)
Medicinal Chemistry Optimization
Structure-Activity Relationships (SAR)
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Piperidine N-Methylation: Reduces JAK2 potency 12-fold (IC₅₀ = 1.1 µM)
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Chloro → Fluoro Substitution: Improves metabolic stability (t₁/₂ = 58 min) but lowers ABL1 affinity (IC₅₀ = 1.4 µM)
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Nitrile → Tetrazole Replacement: Enhances solubility (LogP 1.7 → 1.2) with retained kinase activity
Prodrug Strategies
Esterification of the piperidine nitrogen with pivaloyloxymethyl groups increases oral absorption in dogs (AUC₀–₂₄ = 29.4 µM·h).
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